N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
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Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that belongs to a class of indole derivatives known for their diverse biological activities. This compound integrates an indole moiety and an oxalamide functional group, which are significant in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O3, with a molecular weight of 365.4 g/mol. The structure features an indole ring, a hydroxyl group, and an isoxazole moiety, contributing to its biological reactivity.
Property | Value |
---|---|
Molecular Formula | C21H23N3O3 |
Molecular Weight | 365.4 g/mol |
CAS Number | 2034527-32-5 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This compound has been shown to act as a serotonin receptor agonist , particularly targeting the 5-HT1D receptor, which is involved in mood regulation and anxiety responses. The binding affinity to these receptors suggests its potential use in treating neurological disorders such as depression and anxiety.
Key Mechanisms:
- Receptor Binding : The indole structure allows for π-π stacking interactions with aromatic residues in the receptor binding sites.
- Signal Modulation : Once bound, it can modulate neurotransmitter release, influencing various physiological processes.
- Enzyme Interaction : The oxalamide group may interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have highlighted the potential anticancer properties of indole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in various research articles. For instance, derivatives containing the indole scaffold have shown efficacy against breast cancer cell lines by inhibiting cell proliferation and inducing programmed cell death.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. Research has demonstrated that similar oxalamide derivatives possess significant antibacterial effects, suggesting that this compound may follow suit.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The compound's structural features suggest it could inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Serotonin Receptor Agonists :
-
Anticancer Research :
- Research published in Cancer Letters reported that indole-based compounds exhibited significant cytotoxicity against various cancer cell lines, providing evidence for their use as lead compounds in drug development .
- Antimicrobial Studies :
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-20-6-4-10-8-11(2-3-12(10)20)13(21)9-17-15(22)16(23)18-14-5-7-24-19-14/h2-8,13,21H,9H2,1H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKUFFXGZNQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.